4-Amino-6-ethylquinoline-3-carbohydrazide is an organic compound with the molecular formula CHNO. It is a derivative of quinoline, a heterocyclic aromatic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is significant due to its potential biological activity, particularly in the context of antimalarial and anticancer research.
The compound is classified under several categories according to its chemical properties and potential hazards. It is recognized as harmful if swallowed and can cause serious eye damage, classified as Acute Toxicity Category 4 and Eye Damage Category 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Its chemical structure includes an amino group at the 4-position and an ethyl group at the 6-position of the quinoline ring, which contributes to its unique properties compared to other quinoline derivatives.
The synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide typically employs classical methods such as the Skraup synthesis. This method involves the condensation of aniline derivatives with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent (such as nitrobenzene). The reaction is conducted under reflux conditions, allowing for the formation of the quinoline ring system .
The molecular structure of 4-Amino-6-ethylquinoline-3-carbohydrazide can be represented by its InChI and SMILES notations:
This structure highlights the presence of both the quinoline ring and the carbohydrazide functional group, indicating potential sites for further chemical modifications .
4-Amino-6-ethylquinoline-3-carbohydrazide can undergo various chemical reactions typical of quinoline derivatives. These include:
The reactivity of this compound is largely influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis .
The mechanism of action for 4-Amino-6-ethylquinoline derivatives primarily involves targeting intraerythrocytic parasites, particularly in malaria treatment. The compound inhibits haem polymerase in these parasites, disrupting their ability to detoxify haem—a byproduct from host hemoglobin digestion .
Pharmacokinetic studies indicate that compounds in this class exhibit extensive tissue distribution and a long elimination half-life, making them suitable candidates for therapeutic applications against malaria and potentially other diseases .
The compound exhibits typical properties associated with aminoquinolines:
These properties make it suitable for various applications in both research and industry .
4-Amino-6-ethylquinoline-3-carbohydrazide has several notable applications:
Its unique structure allows for further modifications that could enhance its biological activity or alter its pharmacological profile .
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: